![molecular formula C13H11NO B7979473 4-[2-(4-Pyridinyl)-ethenyl]-phenol](/img/structure/B7979473.png)
4-[2-(4-Pyridinyl)-ethenyl]-phenol
概要
説明
4-[2-(4-Pyridinyl)-ethenyl]-phenol is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(4-Pyridinyl)-ethenyl]-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(4-Pyridinyl)-ethenyl]-phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory Properties : A compound structurally similar to 4-[2-(4-Pyridinyl)-ethenyl]-phenol, specifically (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol, has been shown to inhibit cyclooxygenase and 5-lipoxygenase, indicating potential anti-inflammatory applications (Lazer et al., 1989).
Solvatochromism Studies : The solvatochromism of compounds related to 4-[2-(4-Pyridinyl)-ethenyl]-phenol has been extensively studied. These studies contribute to understanding solvent effects on molecular properties, important in fields like solvent polarity and molecular interaction research (Pires et al., 2019).
Luminogenic Properties for Sensing Applications : Certain derivatives of 4-[2-(4-Pyridinyl)-ethenyl]-phenol demonstrate luminogenic properties useful in sensing applications. For instance, 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene exhibits strong emission in aggregated states and can function as a fluorescent pH sensor in solution and solid-state, highlighting its potential in chemical sensing technologies (Yang et al., 2013).
Synthesis of Pyridinium Betaine Dyes : Research into the synthesis of new types of 4-[2-(2-hydroxyaryl)ethenyl]pyridinium betaine dyes demonstrates the compound's role in the development of dyes with specific optical properties, important in materials science and dye chemistry (Mori et al., 1993).
Electrochemical and Spectroscopic Properties in Molybdenum and Tungsten Complexes : The compound is involved in the synthesis of molybdenum and tungsten complexes, where its effects on metal-metal interactions and electronic properties are studied. This research has implications for the development of materials with specific electrochemical and optical properties (Das et al., 1993).
Topoisomerase Inhibitory Activity in Cancer Research : Derivatives of 4-[2-(4-Pyridinyl)-ethenyl]-phenol have been evaluated for their inhibitory activities against topoisomerase I and II, showing potential in the development of new antitumor agents (Thapa et al., 2012).
Investigation of Solvatochromic Properties : Studies on the solvatochromic properties of compounds related to 4-[2-(4-Pyridinyl)-ethenyl]-phenol provide insights into solvent effects on molecular behavior, valuable in chemical analysis and solvent-property research (Herodes et al., 2003).
特性
IUPAC Name |
4-(2-pyridin-4-ylethenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSWYXAQUBELKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Pyridinyl)-ethenyl]-phenol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl benzoate](/img/structure/B7979393.png)


![(4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol-5,6-dihydro-6-methyl-7,7-dioxide](/img/structure/B7979408.png)
![4,4,8,10,14-pentamethyl-17-(2,6,6-trimethyloxan-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B7979428.png)
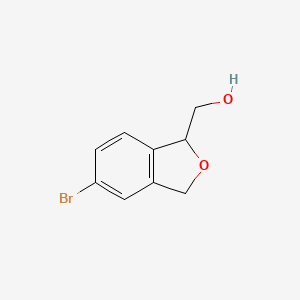
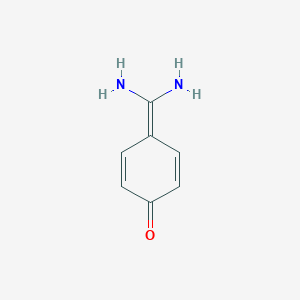
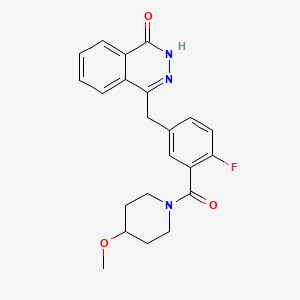
![ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B7979453.png)
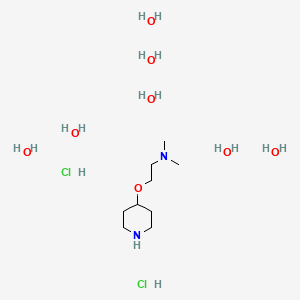
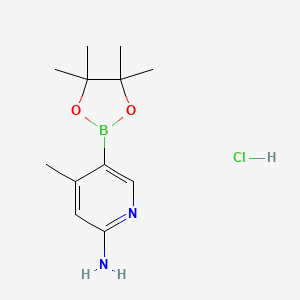

![2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B7979494.png)
